molecular formula C27H29N3O6 B1460050 Fmoc-N-Me-D-His(Boc)-OH CAS No. 2044710-02-1

Fmoc-N-Me-D-His(Boc)-OH

Cat. No.: B1460050
CAS No.: 2044710-02-1
M. Wt: 491.5 g/mol
InChI Key: PKVVXHCOKMCMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Methyl-Histidine(Boc)-OH is a derivative of histidine, an essential amino acid. This compound is widely used in peptide synthesis due to its stability and ability to protect the histidine side chain during chemical reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Boc (tert-butyloxycarbonyl) group protects the imidazole side chain of histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Methyl-Histidine(Boc)-OH typically involves the following steps:

    Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using the Boc group.

    Methylation: The nitrogen atom in the histidine side chain is methylated.

    Fmoc Protection: The amino group of the histidine is protected using the Fmoc group.

Industrial Production Methods

Industrial production of Fmoc-N-Methyl-Histidine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Methyl-Histidine(Boc)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used to remove the Boc group.

    Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Histidine(Boc)-OH is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-N-Methyl-Histidine(Boc)-OH is used as a building block for synthesizing peptides and proteins. Its stability and protective groups make it ideal for solid-phase peptide synthesis.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It helps in understanding the role of histidine residues in biological systems.

Medicine

In medicine, peptides synthesized using Fmoc-N-Methyl-Histidine(Boc)-OH are used in drug development. These peptides can act as therapeutic agents or as tools for studying disease mechanisms.

Industry

In the industrial sector, this compound is used in the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-Histidine(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions. Once incorporated into the peptide, the protecting groups are removed, allowing the histidine residue to participate in biological functions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Histidine(Boc)-OH: Similar to Fmoc-N-Methyl-Histidine(Boc)-OH but without the methyl group on the histidine side chain.

    Fmoc-N-Methyl-Histidine-OH: Lacks the Boc protecting group on the imidazole side chain.

Uniqueness

Fmoc-N-Methyl-Histidine(Boc)-OH is unique due to the presence of both Fmoc and Boc protecting groups, as well as the methylation of the histidine side chain. This combination provides enhanced stability and specificity in peptide synthesis, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVVXHCOKMCMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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